
2-chloropyrimidine-5-carboxylic Acid
Overview
Description
2-Chloropyrimidine-5-carboxylic acid (2-CP) is an organic compound that is used as a reagent in the synthesis of a variety of pharmaceuticals and other compounds. It can also be used in the synthesis of other compounds such as pyrimidine and pyrazolones. 2-CP is an important intermediate in the synthesis of a variety of drugs and other compounds, and it has been studied extensively for its potential applications in the pharmaceutical industry.
Scientific Research Applications
Chemical Synthesis and Characterization
A study by Grant, Seemann, and Winthrop (1956) involved the synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, which includes compounds related to 2-chloropyrimidine-5-carboxylic acid. This research adds to the understanding of the chemical properties and potential applications of this compound in chemical synthesis (Grant, Seemann, & Winthrop, 1956).
Cocrystal Design
Rajam et al. (2018) explored the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, demonstrating the potential of this compound derivatives in the field of crystal engineering and materials science (Rajam et al., 2018).
Synthetic Approach and Applications
Blyumin, Neunhoeffer, and Volovenko (2007) developed a synthetic approach for 2‐amino‐5‐halogen‐pyrimidine‐4‐carboxylic acids, which highlights the versatility of this compound in organic synthesis and its potential applications in creating various derivatives (Blyumin, Neunhoeffer, & Volovenko, 2007).
Metal Complex Formation
Świderski et al. (2019) studied metal complexes with pyrimidine-5-carboxylic and pyrimidine-2-carboxylic acids, showing the potential of this compound in forming complexes with metals, which could have implications in catalysis and materials science (Świderski et al., 2019).
Medicinal Chemistry and Drug Design
Kress (1994) synthesized pyrimidine-5-carboxylic acid derivatives, including this compound, and studied their proton NMR spectra. This research aids in understanding the structural and electronic properties of these compounds, which is valuable in medicinal chemistry (Kress, 1994).
Mechanism of Action
Target of Action
It is hypothesized that the compound may disrupt targets in the biosynthesis pathways of nicotinamide adenine dinucleotide (nad) and/or ethylene . These targets play crucial roles in cellular metabolism and plant growth, respectively .
Mode of Action
Given its potential targets, it is likely that the compound interacts with enzymes or proteins involved in the biosynthesis of NAD and/or ethylene, leading to changes in these pathways .
Biochemical Pathways
2-chloropyrimidine-5-carboxylic acid is thought to affect the biosynthesis pathways of NAD and/or ethylene . NAD is a coenzyme found in all living cells and is essential for the transfer of electrons in redox reactions. Disruption of NAD biosynthesis could therefore have significant effects on cellular metabolism. Ethylene is a plant hormone involved in growth and development. Changes in ethylene biosynthesis could impact plant growth and response to environmental stimuli.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. Potential effects could include changes in cellular metabolism due to disruption of NAD biosynthesis, or alterations in plant growth and development due to changes in ethylene biosynthesis .
Biochemical Analysis
Biochemical Properties
2-chloropyrimidine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in nucleotide synthesis, which can affect DNA and RNA synthesis. The compound’s interaction with these enzymes can lead to the disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer therapies .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, it can modulate the activity of key signaling molecules, such as kinases and transcription factors, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor, blocking the active sites of target enzymes and preventing their normal function. This inhibition can lead to a cascade of effects, including changes in gene expression and metabolic pathways. For instance, by inhibiting enzymes involved in nucleotide synthesis, this compound can reduce the availability of nucleotides required for DNA and RNA synthesis, thereby affecting cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal conditions but can degrade when exposed to excess heat or strong oxidizing agents. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to cause sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in nucleotide metabolism. The compound can affect metabolic flux by altering the levels of key metabolites, such as nucleotides and their precursors. This disruption can lead to changes in cellular energy balance and overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its localization within different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as it needs to reach its target sites to exert its biological effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the nucleus, where it can interact with DNA and RNA synthesis machinery, or in the mitochondria, where it can influence cellular energy production .
Properties
IUPAC Name |
2-chloropyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCXUPKLVVSJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454936 | |
| Record name | 2-chloropyrimidine-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374068-01-6 | |
| Record name | 2-chloropyrimidine-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloropyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




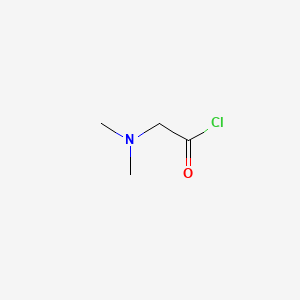

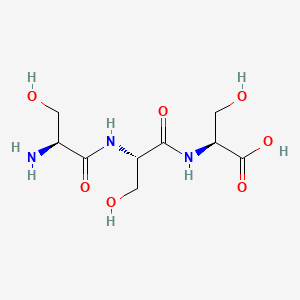
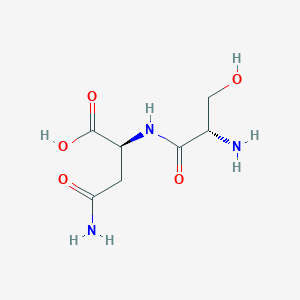

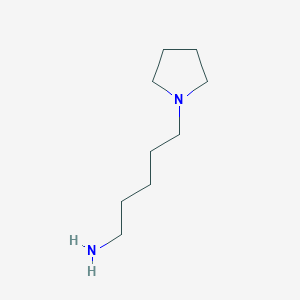

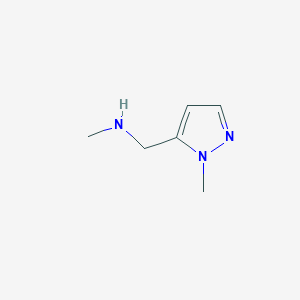
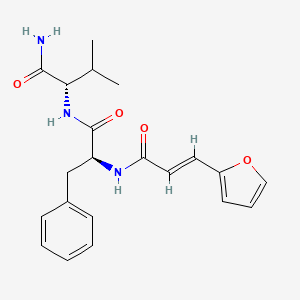


![N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine](/img/structure/B1365529.png)
